N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C13H12ClNO2S and a molecular weight of 281.76 g/mol This compound is characterized by the presence of a thiophene ring, a chlorophenoxy group, and a carboxamide group
Preparation Methods
The synthesis of N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 4-chlorophenol, ethyl bromoacetate, and thiophene-2-carboxylic acid.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways, leading to modulation of their activity.
Comparison with Similar Compounds
N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide can be compared with similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-10-3-5-11(6-4-10)17-8-7-15-13(16)12-2-1-9-18-12/h1-6,9H,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYKKQMCCCCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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